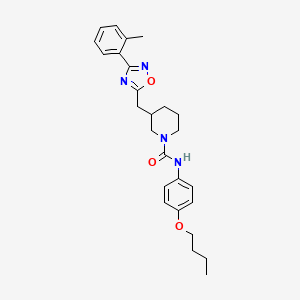
N-(4-butoxyphenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C26H32N4O3 and its molecular weight is 448.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-butoxyphenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial activity, enzyme inhibition, and other pharmacological effects supported by various research findings.
Chemical Structure and Properties
The compound features a piperidine core linked to a 1,2,4-oxadiazole moiety and a butoxyphenyl group. Its molecular formula is C19H24N4O2 with a molecular weight of 344.42 g/mol. The structural representation is essential for understanding its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives containing the oxadiazole and piperidine structures exhibit varying degrees of antibacterial activity. For instance, compounds with similar scaffolds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | E. coli | Weak |
| Compound D | Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer's. Compounds with similar oxadiazole structures have shown IC50 values ranging from 2.14 µM to 0.63 µM against AChE .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound E | AChE | 2.14 |
| Compound F | Urease | 0.63 |
Pharmacological Effects
The pharmacological profile of the compound indicates potential applications in treating various conditions beyond antibacterial properties. The piperidine moiety is associated with anesthetic effects and glucose regulation . Furthermore, the oxadiazole derivatives have been linked to anticancer activities due to their ability to inhibit specific enzymes involved in tumor growth.
Case Studies
- Case Study on Antibacterial Efficacy : A study synthesized several piperidine derivatives and assessed their antibacterial properties against multiple strains. The results indicated that certain modifications to the oxadiazole ring enhanced the antibacterial potency significantly.
- Case Study on Enzyme Inhibition : Another research focused on the enzyme inhibition potential of oxadiazole derivatives, revealing that structural variations could lead to improved inhibition rates against AChE, suggesting a pathway for developing new Alzheimer's treatments.
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-3-4-16-32-22-13-11-21(12-14-22)27-26(31)30-15-7-9-20(18-30)17-24-28-25(29-33-24)23-10-6-5-8-19(23)2/h5-6,8,10-14,20H,3-4,7,9,15-18H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXYCULBASENEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













